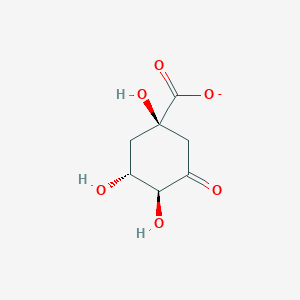

3-Dehydroquinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-dehydroquinate is a hydroxy monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of 3-dehydroquinic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a (-)-quinate. It is a conjugate base of a 3-dehydroquinic acid.

科学的研究の応用

Role in the Shikimate Pathway

The shikimate pathway consists of several enzymatic steps that convert simple carbohydrates into aromatic compounds. 3-Dehydroquinate dehydratase (DHQD) catalyzes the conversion of this compound to 3-dehydroshikimate, representing the third step in this pathway. This reaction is essential for producing aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, which are vital for protein synthesis and various metabolic processes in organisms that possess this pathway .

Agricultural Applications

Herbicide Development:

The shikimate pathway is an ideal target for herbicide development because it is present in plants and many pathogenic microorganisms but absent in mammals. Inhibitors of enzymes within this pathway can effectively control weed populations without harming animals. Research has focused on designing selective inhibitors that target this compound synthase and dehydratase to disrupt the pathway in weeds .

Biopesticides:

Research indicates that compounds affecting the shikimate pathway can serve as biopesticides against various plant pathogens. By targeting these pathways, scientists aim to develop environmentally friendly pest control strategies that reduce reliance on synthetic chemicals .

Pharmaceutical Applications

Antimicrobial Agents:

Inhibitors of this compound dehydratase have shown promise as potential antimicrobial agents against pathogens like Mycobacterium tuberculosis. Studies have demonstrated that compounds such as IMB-T130 selectively inhibit Mycobacterium tuberculosis this compound synthase, leading to reduced bacterial viability. This suggests that targeting the shikimate pathway may provide a novel approach to treating tuberculosis and other bacterial infections .

Drug Resistance Studies:

Research on this compound has also contributed to understanding drug resistance mechanisms in bacteria. By studying how inhibitors interact with enzymes like DHQD, researchers can identify ways to enhance drug efficacy against resistant strains of bacteria .

Biochemical Research

Enzyme Kinetics and Structure-Function Analysis:

Studies on this compound dehydratase have provided insights into enzyme kinetics and structure-function relationships. For instance, variations in key amino acid residues have been shown to significantly affect enzyme activity, highlighting the importance of specific structural features for catalytic efficiency . Such research not only advances our understanding of enzyme function but also informs the design of more effective inhibitors.

Machine Learning Applications:

Recent advancements have utilized machine learning models to predict the inhibition of this compound dehydratase. These models can aid in identifying new compounds with potential inhibitory effects, streamlining the drug discovery process .

Case Studies

特性

分子式 |

C7H9O6- |

|---|---|

分子量 |

189.14 g/mol |

IUPAC名 |

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/p-1/t3-,5+,7-/m1/s1 |

InChIキー |

WVMWZWGZRAXUBK-SYTVJDICSA-M |

SMILES |

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |

異性体SMILES |

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)[O-])O)O)O |

正規SMILES |

C1C(C(C(=O)CC1(C(=O)[O-])O)O)O |

同義語 |

3-dehydroquinate 3-dehydroquinic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。